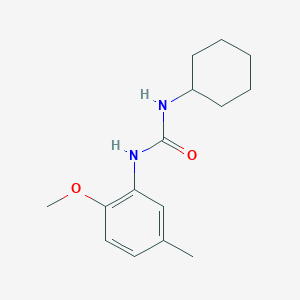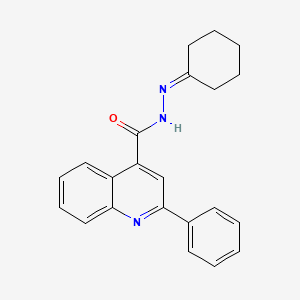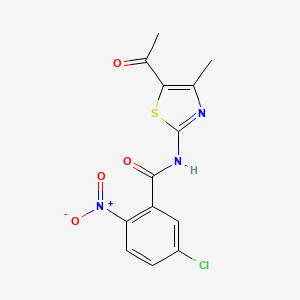![molecular formula C22H17NO2 B5752236 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
1-(naphtho[2,1-b]furan-1-ylacetyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(naphtho[2,1-b]furan-1-ylacetyl)indoline, also known as NFAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFAI is a heterocyclic compound that consists of a naphthofuran ring fused with an indoline ring. The compound has shown promising results in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline varies depending on the specific application. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline acts as a dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and leading to increased dopamine levels in the synaptic cleft. In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in lab experiments is its relative ease of synthesis and purification. Additionally, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has shown promising results in various fields of scientific research, making it an attractive option for researchers looking to study the compound's properties. However, one limitation of using 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in lab experiments is its potential toxicity, as high concentrations of the compound have been shown to induce cell death in certain cell types.
Zukünftige Richtungen
There are numerous potential future directions for the study of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline. In neuroscience, further research could focus on the development of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline-based drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, research could also investigate the neuroprotective effects of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
In cancer research, future directions could focus on the development of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline-based anticancer drugs, as well as the use of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline as a fluorescent probe for cancer imaging. Additionally, research could also investigate the potential use of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Overall, the study of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has shown promising results in various fields of scientific research, and further investigation of the compound's properties could lead to the development of new and innovative treatments for a variety of diseases and disorders.
Synthesemethoden
The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline involves the reaction of 2-acetylnaphtho[2,1-b]furan with indoline in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline as the final product. The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline is a relatively simple and efficient process, making it an attractive option for researchers looking to study the compound's properties.
Wissenschaftliche Forschungsanwendungen
1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to act as a potent and selective inhibitor of the dopamine transporter, making it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Furthermore, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has also been investigated for its potential use as a fluorescent probe for cancer imaging, as it has been shown to selectively bind to cancer cells and emit a strong fluorescence signal.
Eigenschaften
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-21(23-12-11-16-6-2-4-8-19(16)23)13-17-14-25-20-10-9-15-5-1-3-7-18(15)22(17)20/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNHVLLBDQCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)


![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)

![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)